4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Overview
Description
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and isothiocyanato functional groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Functionalization: The chloro and fluoro groups are typically introduced via electrophilic aromatic substitution reactions. The isothiocyanato group can be added using thiophosgene or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Addition Reactions: The isothiocyanato group can react with amines to form thioureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes in pathogens or cancer cells, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-fluoro-benzyl)-1H-pyrazol-3-ylamine
- 4-Chloro-1-(4-fluoro-benzyl)-1H-pyrazol-3-ylamine
Uniqueness
Compared to similar compounds, 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the isothiocyanato group on the pyrazole ring
This compound’s unique combination of functional groups makes it a versatile molecule for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN3S/c12-8-2-1-3-10(14)7(8)4-17-5-9(13)11(16-17)15-6-18/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWTSUCZCINJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147308 | |
Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-52-8 | |
Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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